4-(2,5-Dimethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride
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Overview
Description
4-(2,5-Dimethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride is a chemical compound with the molecular formula C12H16FNO5S2 and a molecular weight of 337.38 g/mol. This compound is known for its applications in various chemical reactions and research fields.
Preparation Methods
The synthesis of 4-(2,5-Dimethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride typically involves the reaction of 4-(2,5-Dimethylmorpholin-4-yl)sulfonylbenzenesulfonyl chloride with a fluoride source under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(2,5-Dimethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
4-(2,5-Dimethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: It may be used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl fluoride group.
Industry: Used in the production of fine chemicals and pharmaceuticals due to its versatility in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride involves its reactive sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful in enzyme inhibition, where it can irreversibly bind to the active site of enzymes, thereby inhibiting their activity. The molecular targets and pathways involved depend on the specific application and target enzyme or protein.
Comparison with Similar Compounds
Similar compounds to 4-(2,5-Dimethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride include other sulfonyl fluorides and sulfonyl chlorides. These compounds share similar reactivity due to the presence of the sulfonyl group but differ in their specific substituents and overall structure. For example:
4-(2,5-Dimethylmorpholin-4-yl)sulfonylbenzenesulfonyl chloride: Similar structure but with a chloride group instead of fluoride.
4-(2,5-Dimethylmorpholin-4-yl)sulfonylbenzenesulfonyl bromide: Similar structure but with a bromide group instead of fluoride.
The uniqueness of this compound lies in its specific reactivity and applications, particularly in coupling reactions and enzyme inhibition.
Properties
IUPAC Name |
4-(2,5-dimethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO5S2/c1-9-8-19-10(2)7-14(9)21(17,18)12-5-3-11(4-6-12)20(13,15)16/h3-6,9-10H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNUPWHBMHNUDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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